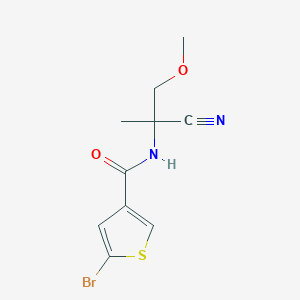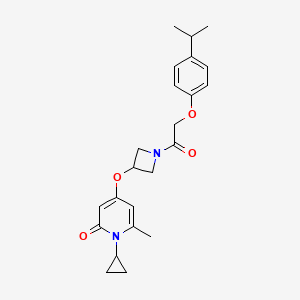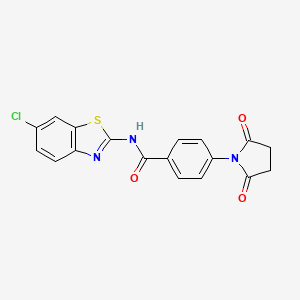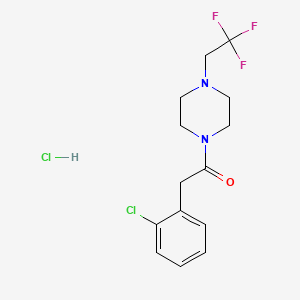![molecular formula C6H10O4S2 B2445053 [(1,1-Dioxidotetrahydrothien-3-yl)thio]acetic acid CAS No. 86453-15-8](/img/structure/B2445053.png)
[(1,1-Dioxidotetrahydrothien-3-yl)thio]acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(1,1-Dioxidotetrahydrothien-3-yl)thio]acetic acid is a biochemical compound with the molecular formula C6H10O4S2 and a molecular weight of 210.27 . It is primarily used in proteomics research . This compound features a thienyl group, which is a sulfur-containing heterocycle, making it an interesting subject for various chemical studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of [(1,1-Dioxidotetrahydrothien-3-yl)thio]acetic acid typically involves the oxidation of tetrahydrothiophene derivatives. The reaction conditions often include the use of strong oxidizing agents such as hydrogen peroxide or peracids under controlled temperatures to ensure the formation of the dioxidotetrahydrothienyl structure .
Industrial Production Methods: Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis process, ensuring the availability of high-purity starting materials, and optimizing reaction conditions to maximize yield and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions: [(1,1-Dioxidotetrahydrothien-3-yl)thio]acetic acid can undergo various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the sulfone group back to sulfide.
Substitution: The thienyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nitrating agents under acidic conditions.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted thienyl derivatives.
Applications De Recherche Scientifique
[(1,1-Dioxidotetrahydrothien-3-yl)thio]acetic acid is used in several scientific research fields:
Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.
Biology: In proteomics research to study protein interactions and functions.
Industry: Used in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action for [(1,1-Dioxidotetrahydrothien-3-yl)thio]acetic acid involves its interaction with various molecular targets. The thienyl group can participate in π-π interactions with aromatic residues in proteins, while the sulfone group can form hydrogen bonds with polar residues. These interactions can modulate the activity of enzymes and other proteins, making it a valuable tool in biochemical research.
Comparaison Avec Des Composés Similaires
- [(1,1-Dioxidotetrahydrothien-3-yl)thio]propionic acid
- [(1,1-Dioxidotetrahydrothien-3-yl)thio]butanoic acid
Comparison: [(1,1-Dioxidotetrahydrothien-3-yl)thio]acetic acid is unique due to its specific acetic acid moiety, which provides distinct reactivity compared to its propionic and butanoic acid analogs. The acetic acid derivative is more reactive in substitution reactions due to the shorter carbon chain, making it a preferred choice in certain synthetic applications.
Propriétés
IUPAC Name |
2-(1,1-dioxothiolan-3-yl)sulfanylacetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O4S2/c7-6(8)3-11-5-1-2-12(9,10)4-5/h5H,1-4H2,(H,7,8) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJTOTGKRRDVGAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CC1SCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-5-chlorothiophene-2-carboxamide](/img/structure/B2444978.png)




![3-(Methylsulfanyl)-1-[3-(trifluoromethyl)phenyl]-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile](/img/structure/B2444984.png)
![4-[(6-Methylpyrimidin-4-yl)amino]-N-phenylpiperidine-1-carboxamide](/img/structure/B2444985.png)
![N-(4-chlorobenzyl)-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide](/img/new.no-structure.jpg)
![Methyl 4-[(3-chloro-4-methoxyphenyl)amino]-8-fluoroquinoline-2-carboxylate](/img/structure/B2444987.png)
![N-(4-Methoxyphenyl)-2-{[2-(4-methoxyphenyl)-5H-chromeno[2,3-D]pyrimidin-4-YL]sulfanyl}acetamide](/img/structure/B2444989.png)

![2-Methylimidazo[2,1-b][1,3,4]thiadiazole-6-carboxylic acid](/img/structure/B2444992.png)
